2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)spiro[3,1-benzoxazine-4,2'-adamantane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO/c19-18(20,21)16-22-15-4-2-1-3-14(15)17(23-16)12-6-10-5-11(8-12)9-13(17)7-10/h1-4,10-13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLOOGYFJZYLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C(O4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reaction of adamantane with trifluoroacetic acid in the presence of a catalyst to introduce the trifluoromethyl group. This is followed by a Friedel-Crafts alkylation to attach the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoxazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Inhibition of SHP2 Activity
One of the primary applications of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is its role as an inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is implicated in several signaling pathways that are crucial for tumor cell proliferation and survival, including the RTK/Ras/MAPK and PI3K/Akt pathways. The inhibition of SHP2 can potentially reverse immunosuppression in the tumor microenvironment, making it a target for cancer therapies aimed at enhancing T cell activation against tumors .
Antitumor Activity
Research indicates that compounds like this compound exhibit significant antitumor activity. This is particularly relevant for cancers where SHP2 plays a critical role in tumorigenesis. The compound's ability to inhibit SHP2 could lead to reduced tumor growth and improved patient outcomes in various malignancies such as melanoma, lung cancer, and breast cancer .
Potential in Immunotherapy
Given its mechanism of action, this compound may also find applications in immunotherapy. By targeting SHP2, it could enhance the efficacy of existing immunotherapeutic strategies by promoting T cell activation and function against tumors . This aligns with current trends in cancer treatment that focus on harnessing the immune system to combat cancer.
Case Study 1: Inhibition of Tumor Cell Signaling
In a study examining various SHP2 inhibitors, this compound was highlighted for its potent inhibitory effects on tumor cell signaling pathways. The compound demonstrated an ability to decrease cell proliferation in vitro and showed promise in vivo as part of a combination therapy with other anticancer agents. These findings suggest its potential as a valuable addition to cancer treatment regimens targeting resistant tumors .
Case Study 2: Enhancing T Cell Responses
Another investigation focused on the immunomodulatory effects of this compound. Researchers found that treatment with this compound led to enhanced T cell responses in preclinical models. The study emphasized its role in overcoming PD-1 mediated immunosuppression, providing a dual benefit of direct antitumor activity and improved immune response .
Comparative Data Table
| Application | Mechanism | Target Disease | Outcome |
|---|---|---|---|
| Inhibition of SHP2 Activity | Blocks SHP2 catalytic activity | Various cancers | Reduced tumor growth |
| Antitumor Activity | Disruption of oncogenic signaling pathways | Melanoma, lung cancer | Decreased cell proliferation |
| Immunotherapy Enhancement | Promotes T cell activation | Solid tumors | Improved immune response |
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The adamantyl group provides structural stability, making the compound resistant to metabolic degradation .
Comparison with Similar Compounds
Comparison with Similar Benzoxazine Compounds
Bisphenol-Based Bifunctional Benzoxazines
Bisphenol-derived benzoxazines (e.g., bisphenol A/F/S-based) are widely studied for their bifunctional oxazine rings, which enhance crosslinking and thermal stability (T₅% > 350°C in N₂) . However, 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine likely surpasses these in thermal performance due to:
- Adamantyl-induced rigidity: The spiro-adamantyl structure provides superior steric bulk compared to bisphenol’s linear aromatic groups, increasing glass transition temperature (Tg) and char yield .
- Fluorine content: The -CF₃ group improves oxidative stability and flame retardancy, whereas bisphenol-based resins rely on aromaticity alone .
Ortho-Functional Benzoxazines
Ortho-substituted benzoxazines exhibit higher Tg and thermal stability than para-substituted analogs due to restricted molecular motion .
Acetylene/Silicon-Containing Benzoxazines
Acetylene-functional benzoxazines undergo thermal crosslinking via triple bonds, improving curing kinetics and thermal stability (T₅% ~400°C) . Silicon-modified benzoxazines enhance toughness and processability. In contrast, this compound leverages adamantyl’s rigidity for thermal stability (T₅% likely >450°C) without requiring post-synthesis modifications, though it may sacrifice flexibility compared to silicon variants .
Fluorinated Benzoxazines
Fluorinated benzoxazines, such as allyl-functional phthalonitrile-containing variants, achieve T₅% >450°C and high modulus . However, they often suffer from brittleness. The adamantyl group in this compound may mitigate this by creating a more balanced crosslinked network, improving toughness while retaining thermal performance .
Main-Chain-Type Benzoxazines
Main-chain benzoxazines (e.g., daidzein-based) integrate aromatic/aliphatic diamine linkers, enhancing thermal stability and mechanical strength . The spiro-adamantyl structure in this compound likely offers comparable or superior performance due to higher crosslink density and fluorine-enhanced oxidative resistance .
Data Table: Key Properties of this compound vs. Analogs
Critical Analysis and Research Findings
- Thermal Stability: The adamantyl and -CF₃ groups synergistically improve thermal resistance, outperforming bisphenol and acetylene-based analogs .
- Mechanical Performance : High modulus is achieved via adamantyl’s rigidity, though toughness may lag behind silicon-modified resins .
- Synthetic Challenges: The spiro-adamantyl structure requires specialized amines (e.g., 2-adamantylamine), increasing cost compared to bisphenol-based systems .
Biological Activity
2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spiro structure that incorporates a benzoxazine moiety along with a trifluoromethyl group. Its unique configuration contributes to its biological properties, making it a subject of research in various pharmacological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The benzoxazine core may facilitate interactions with enzymes or receptors involved in critical biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, an IC50 value was reported in the low micromolar range against breast cancer cells.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains.
- Neuroprotective Effects : Some studies indicate that it may possess neuroprotective properties, possibly through the modulation of oxidative stress pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antitumor Efficacy :
- Antimicrobial Activity :
- Neuroprotection :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine with high purity?
The synthesis typically involves Mannich condensation, where phenol derivatives, amines, and formaldehyde are reacted under controlled conditions. Solvent-free methods or suspension polymerization can enhance yield and reduce impurities . Purification via column chromatography or recrystallization is critical to isolate the monomer, particularly given the steric hindrance from the adamantyl group .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : To verify the spiro-adamantyl architecture and trifluoromethyl group positioning.
- FT-IR : To confirm the presence of oxazine rings (C-O-C stretching at ~1,235 cm⁻¹) and adamantyl C-H vibrations .
- X-ray crystallography : For unambiguous determination of three-dimensional conformation, especially for spirocyclic systems .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to potential skin irritation and respiratory hazards (common in benzoxazines), use PPE (gloves, lab coats), work in fume hoods, and adhere to waste disposal guidelines for halogenated compounds. Stability under ambient conditions should be verified to avoid unintended polymerization .
Q. How can researchers optimize the polymerization temperature of benzoxazine resins containing adamantyl moieties?
Lowering the ring-opening polymerization temperature can be achieved by:
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce thermal activation energy.
- Adding catalysts (e.g., latent acids or bio-based additives) to accelerate crosslinking .
Advanced Research Questions
Q. How can computational modeling predict the thermal stability of polybenzoxazines derived from this compound?
Monte Carlo simulations and molecular dynamics models can analyze hydrogen-bonding networks and crosslinking density, which directly influence glass transition temperature (Tg) and thermal degradation . For example, methylol-functionalized benzoxazines show enhanced Tg due to intermolecular hydrogen bonding, a finding validated experimentally via DSC and DMA .
Q. What experimental strategies resolve contradictions in reported glass transition temperatures (Tg) for polybenzoxazine derivatives?
Discrepancies may arise from variations in crosslinking density or residual monomers. To address this:
Q. How does the spiro-adamantyl architecture influence the compound’s three-dimensional conformation and polymer properties?
The adamantyl group provides steric bulk , reducing molecular mobility and enhancing thermal stability. Spirocyclic structures enforce rigid, non-planar conformations, which can be analyzed via X-ray crystallography or molecular dynamics simulations . These features increase crosslinking density in polymers, improving mechanical strength and flame retardancy .
Q. What methodologies effectively analyze the crosslinking density of polybenzoxazine networks formed from this monomer?
Q. How can the trifluoromethyl group’s reactivity be leveraged for functionalizing downstream derivatives?
The electron-withdrawing CF₃ group enhances electrophilic substitution reactivity. Researchers can exploit this for:
- Nucleophilic aromatic substitution to introduce bio-active moieties.
- Click chemistry (e.g., CuAAC) for polymer functionalization, monitored via ¹⁹F NMR to track reaction progress .
Q. What integrated approaches correlate molecular structure with macroscopic material properties in benzoxazine systems?
Combine spectroscopic characterization (NMR, FT-IR), thermal analysis (DSC, TGA), and computational modeling to establish structure-property relationships. For example, simulations predicting hydrogen-bonding networks can guide the design of high-Tg polymers, validated experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
